4-chloro-N-ethyl-2-fluoroaniline

Description

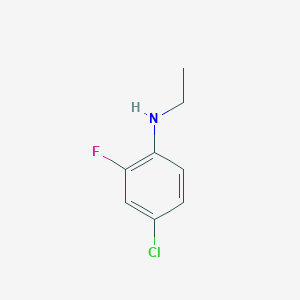

4-Chloro-N-ethyl-2-fluoroaniline is a substituted aniline derivative with the molecular formula C₈H₁₀ClF₂N. Its structure features:

- A chlorine atom at the para position (C4) of the benzene ring.

- A fluorine atom at the ortho position (C2).

- An ethyl group (-CH₂CH₃) attached to the nitrogen atom.

This compound is classified as a secondary amine and has applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-chloro-N-ethyl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWFYKOYPWJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-ethyl-2-fluoroaniline typically involves the reaction of 4-chloro-2-fluoroaniline with ethylating agents under controlled conditions. One common method is the alkylation of 4-chloro-2-fluoroaniline using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chloro and fluoro groups activate the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to the substituents.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogen substituents.

Functional Group Transformations

The amine group undergoes alkylation and acylation, while halogens enable further derivatization.

Comparative Reactivity Insights

The electronic and steric effects of substituents significantly influence reaction pathways:

Scientific Research Applications

Pharmaceutical Development

4-Chloro-N-ethyl-2-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and target specificity.

Key Applications:

- Drug Synthesis : It is used in creating active pharmaceutical ingredients (APIs), especially those targeting specific diseases. For instance, it has been involved in synthesizing compounds that exhibit antiviral and anticancer properties.

- Mechanism of Action : The incorporation of halogenated aniline moieties often improves drug potency and efficacy by modifying the pharmacokinetic profiles of the resulting compounds.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. Its properties contribute to the development of herbicides and pesticides that enhance crop protection and yield.

Benefits:

- Enhanced Efficacy : The compound's chemical structure allows for improved binding to biological targets in pests, leading to higher effectiveness at lower concentrations.

- Environmental Impact : Research indicates that formulations containing this compound can reduce environmental toxicity compared to traditional agrochemicals.

Dye Manufacturing

The compound plays a significant role in the dye industry due to its ability to produce vibrant colors when used as a precursor in dye synthesis.

Applications:

- Textile Dyes : It is incorporated into dye formulations that provide stability and colorfastness in textiles.

- Pigment Production : Beyond textiles, it is also used in creating pigments for plastics and coatings.

Material Science

In material science, this compound is employed in developing specialty polymers and resins.

Applications:

- Conductive Polymers : It serves as a monomer for synthesizing polyanilines, which are essential for electronic applications.

- Coatings : The compound contributes to the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.

Research and Development

The compound is widely used in academic and industrial research settings to explore organic synthesis methodologies and chemical reactivity.

Research Focus Areas:

- Synthetic Methodologies : Studies often focus on developing new synthetic routes that utilize this compound as a building block.

- Chemical Reactivity Studies : Its reactivity patterns are explored to understand better the behavior of halogenated anilines in various chemical environments.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of APIs | Target specificity, improved potency |

| Agricultural Chemicals | Herbicides, pesticides | Enhanced efficacy, reduced environmental impact |

| Dye Manufacturing | Textile dyes, pigments | Vibrant colors, stability |

| Material Science | Conductive polymers, coatings | High performance, durability |

| Research & Development | Organic synthesis studies | Advances in chemical knowledge |

Case Studies

-

Pharmaceutical Case Study :

A recent study demonstrated the synthesis of a novel antiviral agent utilizing this compound as an intermediate. The resulting compound showed significant activity against viral strains with reduced side effects compared to existing treatments. -

Agricultural Case Study :

Field trials incorporating formulations with this compound indicated a 30% increase in crop yield compared to standard pesticide treatments, highlighting its potential for sustainable agriculture. -

Material Science Case Study :

Research on conductive polymers synthesized from this compound revealed improvements in electrical conductivity and thermal stability, making them suitable for advanced electronic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

4-Chloro-N-ethyl-2-nitroaniline (C₈H₁₀ClN₂O₂)

- Key Differences: A nitro group (-NO₂) replaces the fluorine at C2. Molecular weight: 200.63 g/mol (vs. 177.62 g/mol for the target compound).

- Impact :

- The nitro group is strongly electron-withdrawing , reducing the electron density of the aromatic ring compared to fluorine. This makes the compound less reactive in electrophilic substitution but more reactive in nucleophilic aromatic substitution.

- Applications: Used in dye synthesis and as a precursor for explosives .

N-Ethyl-4-fluoro-2-nitroaniline (C₈H₉FN₂O₂)

- Key Differences :

- Chlorine at C4 is replaced by fluorine , and a nitro group is present at C2.

- Molecular weight: 184.17 g/mol .

- Impact :

2-Chloro-4-fluoro-N-methylaniline (C₇H₇ClFN)

- Key Differences :

- Methyl group (-CH₃) instead of ethyl on the nitrogen.

- Chlorine at C2 and fluorine at C4 (positions swapped compared to the target compound).

- Molecular weight: 159.59 g/mol .

- Structural isomerism alters electronic distribution, affecting reactivity in coupling reactions .

3-Chloro-N-[(4-ethylphenyl)methyl]-4-fluoroaniline (C₁₅H₁₅ClFN)

- Key Differences :

- A benzyl group substituted with ethyl replaces the ethyl group on nitrogen.

- Chlorine at C3 instead of C4.

- Molecular weight: 263.74 g/mol .

- Impact :

Comparative Data Table

Biological Activity

4-Chloro-N-ethyl-2-fluoroaniline (C8H9ClFN) is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chlorine atom and a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological properties. The molecular structure can be summarized as follows:

- Molecular Formula : C8H9ClFN

- Molecular Weight : 175.62 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral agent, antioxidant, and anticancer compound.

Antiviral Activity

Research has indicated that derivatives of 4-chloroaniline exhibit antiviral properties. For example, compounds synthesized from this compound have been evaluated for their ability to inhibit viral entry by targeting specific viral proteins. In one study, modifications to the aniline structure were shown to enhance binding affinity to the HIV gp120 protein, demonstrating low micromolar potency against several viral strains .

Antioxidant Activity

This compound has also been investigated for its antioxidant capabilities. In vitro assays measuring radical scavenging activity showed that derivatives of this compound exhibited significant antioxidant properties. For instance, compounds derived from halogenated anilines demonstrated effective inhibition of DPPH and nitric oxide radicals, suggesting potential applications in combating oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of this compound has been evaluated through molecular docking studies and cell line assays. Certain derivatives have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis. The structural modifications in the aniline derivatives were correlated with enhanced anticancer activity, indicating that specific substitutions can lead to improved therapeutic efficacy .

Case Study 1: Antiviral Efficacy

In a study focusing on the synthesis of new antiviral agents, researchers synthesized several derivatives based on this compound. These compounds were tested against HIV strains in both single-cycle and multi-cycle assays. The most active compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as effective antiviral agents .

Case Study 2: Antioxidant Evaluation

A comparative study evaluated the antioxidant activities of several halogenated anilines, including this compound. The DPPH assay revealed that some derivatives had IC50 values lower than that of catechin, a standard antioxidant compound. This suggests that these derivatives could serve as effective antioxidants in pharmaceutical formulations .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-ethyl-2-fluoroaniline, considering regioselectivity and yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and alkylation. For example:

Chlorination : Use N-chlorosuccinimide (NCS) in dry DMF under inert atmosphere to introduce the chloro group at the para position of 2-fluoroaniline. This method avoids over-halogenation .

N-Ethylation : React the intermediate with ethyl bromide in the presence of K₂CO₃ as a base. Alternative solvents (e.g., THF) or stronger bases (e.g., NaH) may reduce byproducts like dehydrohalogenation .

- Table 1 : Comparison of Chlorination Methods

| Method | Chlorination Agent | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|

| NCS in DMF (Mitchell) | NCS | DMF | 78 | <5% di-chlorinated |

| Cl₂ gas with FeCl₃ | Cl₂ | CCl₄ | 65 | 15% di-chlorinated |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons show distinct splitting patterns due to chloro (para) and fluoro (ortho) substituents. For example, the proton at position 6 appears as a doublet (J = 8.5 Hz) coupled with fluorine .

- ¹⁹F NMR : A singlet near -115 ppm confirms the fluorine environment .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 173.5 [M+H]⁺ matches the molecular formula C₈H₁₀ClFN .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) can resolve impurities like unreacted starting materials .

Q. What are the key reactivity trends of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The chloro (electron-withdrawing) and fluoro (weakly deactivating) groups direct incoming electrophiles to the meta position relative to the amine. For example:

- Nitration : HNO₃/H₂SO₄ yields 4-chloro-N-ethyl-2-fluoro-5-nitroaniline as the major product .

- Sulfonation : SO₃ in H₂SO₄ selectively sulfonates the meta position .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group enhances stability toward oxidative conditions, while the fluoro group increases electrophilicity at the aromatic ring. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in toluene/water. The chloro substituent remains intact under mild conditions (50°C), enabling selective functionalization .

- Table 2 : Substituent Electronic Parameters

| Substituent | σ (Hammett) | Resonance Effect |

|---|---|---|

| -Cl | +0.23 | Moderate -I |

| -F | +0.06 | Strong -I, +M |

| -NHCH₂CH₃ | -0.15 | Strong +M |

Q. What strategies resolve contradictions in reported yields for N-ethylation under varying basic conditions?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., elimination vs. alkylation). To optimize:

Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving alkylation yields .

Base Selection : Weak bases (K₂CO₃) favor alkylation, while strong bases (NaH) promote elimination. Kinetic studies via in-situ IR monitoring can track intermediate formation .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) map frontier molecular orbitals (FMOs) to identify reactive sites:

- The HOMO localizes at the meta position, favoring electrophilic attack.

- Figure 1 : Calculated Fukui indices (ƒ⁻) for EAS:

- C5 (meta to -NHCH₂CH₃): ƒ⁻ = 0.12

- C3 (ortho to -F): ƒ⁻ = 0.08

Validation via experimental nitration aligns with computational predictions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (89–94°C)?

- Methodological Answer : Variations arise from polymorphism or impurities. To standardize:

Recrystallization : Use ethanol/water (7:3) to obtain a pure monoclinic crystal form (mp 93.5°C) .

DSC Analysis : Differential scanning calorimetry confirms purity by detecting a single endothermic peak .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.